![molecular formula C16H17N3O4S B269136 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269136.png)

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

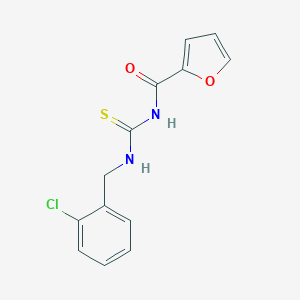

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide, also known as FC 131, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been shown to exhibit potent inhibitory activity against various enzymes.

Scientific Research Applications

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against enzymes such as urease, carbonic anhydrase, and acetylcholinesterase. Urease inhibition is of particular interest in the treatment of diseases caused by Helicobacter pylori, a bacterium that causes gastric ulcers and stomach cancer. Carbonic anhydrase inhibition has been studied for its potential use in the treatment of glaucoma, epilepsy, and osteoporosis. Acetylcholinesterase inhibition is of interest in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 involves the inhibition of enzymes by binding to their active sites. Urease inhibition occurs by binding to the nickel center of the enzyme, while carbonic anhydrase inhibition occurs by binding to the zinc center of the enzyme. Acetylcholinesterase inhibition occurs by binding to the catalytic site of the enzyme.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 depend on the specific enzyme being inhibited. Urease inhibition leads to a decrease in the production of ammonia, which is toxic to the gastric mucosa. Carbonic anhydrase inhibition leads to a decrease in the production of carbonic acid, which is involved in the regulation of acid-base balance. Acetylcholinesterase inhibition leads to an increase in the concentration of acetylcholine, which is involved in the regulation of various physiological processes such as muscle contraction and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 in lab experiments include its potent inhibitory activity against various enzymes and its well-established synthesis method. The limitations of using 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

For research on 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 include its further optimization as a therapeutic agent, its potential use in combination therapy, and its evaluation in animal models of disease. Additionally, the development of new synthetic methods for 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 and the exploration of its potential as a probe for enzyme activity are areas of interest for future research.

Conclusion:

In conclusion, 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 as a therapeutic agent.

Synthesis Methods

The synthesis of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 involves a multi-step process that starts with the reaction of 2-furoyl chloride with thiosemicarbazide to form 2-furoylthiosemicarbazide. The resulting compound is then reacted with 2-methoxyethylamine and benzoyl chloride to form 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131. The purity of the final product is ensured by recrystallization and column chromatography.

properties

Product Name |

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide |

|---|---|

Molecular Formula |

C16H17N3O4S |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]furan-2-carboxamide |

InChI |

InChI=1S/C16H17N3O4S/c1-22-10-8-17-14(20)11-4-6-12(7-5-11)18-16(24)19-15(21)13-3-2-9-23-13/h2-7,9H,8,10H2,1H3,(H,17,20)(H2,18,19,21,24) |

InChI Key |

JKOKUDCUKNAPKG-UHFFFAOYSA-N |

SMILES |

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B269055.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B269057.png)

![3-[(cyclopropylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B269063.png)

![N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B269064.png)

![N-[3-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B269068.png)

![N-[(1-benzylpiperidin-4-yl)carbamothioyl]benzamide](/img/structure/B269071.png)

![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269073.png)

![3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269079.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B269080.png)

![2-(4-chlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B269082.png)

![N-butyl-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269084.png)

![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide](/img/structure/B269088.png)